2-(4-Heptylbenzoyl)pyridine
Description
2-(4-Heptylbenzoyl)pyridine is a pyridine derivative featuring a benzoyl group at the 2-position of the pyridine ring, with a heptyl chain (–C₇H₁₅) attached to the para position of the benzoyl moiety. This structure confers significant hydrophobicity due to the long alkyl chain, which may influence solubility, crystallinity, and intermolecular interactions.
Pyridine derivatives with aromatic or alkyl substituents are widely studied for their applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
(4-heptylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-3-4-5-6-9-16-11-13-17(14-12-16)19(21)18-10-7-8-15-20-18/h7-8,10-15H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQTRUIJSYSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642009 | |
| Record name | (4-Heptylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-98-1 | |
| Record name | (4-Heptylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Heptylbenzoyl)pyridine typically involves the reaction of 4-heptylbenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: 4-Heptylbenzoyl chloride and pyridine.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane.
Catalysts and Reagents: Triethylamine is used as a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Heptylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(4-Heptylbenzoyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its therapeutic properties, including potential use in treating certain diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-(4-Heptylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-(4-Heptylbenzoyl)pyridine with analogous pyridine-based compounds, focusing on substituent effects:
Key Observations :
- Alkyl Chain Length : Longer alkyl chains (e.g., heptyl) reduce crystallinity and melting points compared to shorter chains (methyl, ethyl) due to disrupted packing .
- Electron-Withdrawing Groups: Substituents like –Cl or –NO₂ increase melting points via stronger dipole interactions .
- Spectroscopic Data : Infrared (IR) and ¹H NMR spectra of similar compounds show characteristic peaks for carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic protons (δ 7.0–8.5 ppm) .
Biological Activity
2-(4-Heptylbenzoyl)pyridine is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C_{16}H_{19}N_{1}O_{1}
- Molecular Weight : 253.34 g/mol
This compound features a pyridine ring substituted with a heptylbenzoyl group, which is believed to influence its biological activity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of this compound. The compound has shown activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound exhibits varying degrees of effectiveness against different pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The following table summarizes the effects observed in these studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.0 | Significant reduction in viability |
| MCF-7 | 22.5 | Moderate reduction in viability |
These findings suggest that this compound may possess significant anticancer properties, warranting further investigation into its mechanisms of action and therapeutic potential .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and disrupt bacterial cell membrane integrity, leading to cell death.
Case Studies
Several case studies have explored the applications of this compound in various fields:
- Pharmaceutical Development : Research has focused on formulating this compound into drug delivery systems that enhance its bioavailability and therapeutic efficacy.
- Agricultural Applications : Preliminary investigations indicate potential use as a biopesticide due to its antimicrobial properties against plant pathogens.
- Cosmetic Industry : The compound's antibacterial properties make it a candidate for inclusion in skincare products aimed at treating acne and other skin infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
